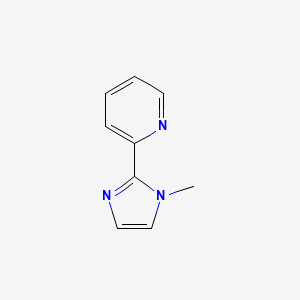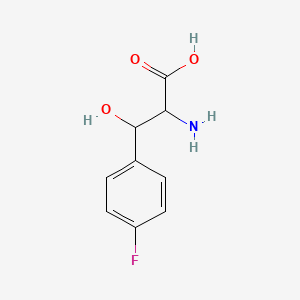
2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-beta-hydroxy-phenylalanine typically involves the selective fluorination of phenylalanine derivatives. One common method includes the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves chemical catalysis, where fluorine is introduced into the phenylalanine structure using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods: Industrial production of 4-Fluoro-beta-hydroxy-phenylalanine often employs multi-step synthesis processes. These processes may include the protection of functional groups, selective fluorination, and subsequent deprotection steps. Enzymatic methods are also explored for large-scale production due to their specificity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-beta-hydroxy-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fluorinated phenylalanine derivative.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.
Major Products: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of phenylalanine, which can have distinct biological activities and properties .
Scientific Research Applications
4-Fluoro-beta-hydroxy-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Incorporated into proteins to study protein folding, stability, and interactions.
Medicine: Explored as a potential therapeutic agent and as a tracer in positron emission tomography (PET) imaging.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-beta-hydroxy-phenylalanine involves its incorporation into biological systems where it can interact with enzymes and proteins. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and specificity to its molecular targets. This can lead to altered enzymatic activity, protein stability, and cellular signaling pathways .
Comparison with Similar Compounds
4-Fluoro-phenylalanine: Lacks the hydroxyl group, making it less hydrophilic.
4-Hydroxy-phenylalanine: Lacks the fluorine atom, resulting in different electronic properties.
3-Fluoro-phenylalanine: Fluorine is positioned differently, affecting its reactivity and interactions.
Uniqueness: 4-Fluoro-beta-hydroxy-phenylalanine is unique due to the combined presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This dual modification enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
56672-55-0 |
|---|---|
Molecular Formula |
C9H10FNO3 |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14) |
InChI Key |
YSNNRQFRXBIYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)
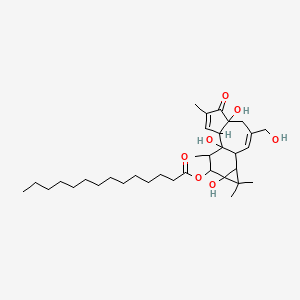

![2-[(1-Hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]-4,6-diiodophenol](/img/structure/B12285115.png)

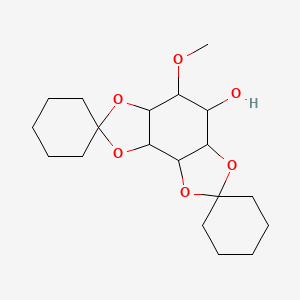


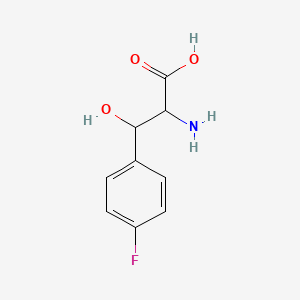
![[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12285142.png)
![L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)

